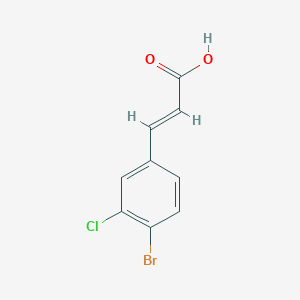

4-Bromo-3-chlorocinnamic acid

Description

4-Bromo-3-chlorocinnamic acid is a halogenated cinnamic acid derivative featuring bromine and chlorine substituents on the aromatic ring. Cinnamic acid derivatives are widely used in pharmaceutical and organic synthesis due to their reactivity and role as intermediates. The bromo and chloro substituents enhance electrophilic properties, making the compound valuable in cross-coupling reactions and drug development .

Properties

IUPAC Name |

(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKGXJKJIOUNI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-chlorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of cinnamic acid. The process typically includes the following steps:

Bromination: Cinnamic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, optimized for yield and purity. These processes are carried out under controlled conditions to ensure the safety and efficiency of the reactions.

Chemical Reactions Analysis

Decarboxylative Halogenation

4-Bromo-3-chlorocinnamic acid undergoes decarboxylative halogenation, a reaction that removes the carboxylic acid group while introducing halides. This process involves radical intermediates and leads to the formation of alkyl halides . For example:

-

Bromination of the compound in CCl₄ forms brominated derivatives, with a preference for exo isomers due to free radical chain mechanisms .

-

Chlorination reactions yield chlorinated derivatives, which are critical in pharmaceutical and agrochemical applications.

Photodimerization

Under UV irradiation, this compound undergoes [2+2] cycloaddition to form photodimers (truxillates). The reaction is influenced by alkali metal cations, with cesium salts achieving near-complete conversion (86%) due to isolated monomer formation .

Stereochemical Transformations

The compound exhibits stereoselectivity in reactions involving conjugate additions. For example, bromo-substituted cinnamic acid derivatives form amino acids with a 1:1 D- to L-isomer ratio, while chloro-substituted derivatives favor D-isomers (40:60 ratio) . This selectivity arises from steric and electronic effects of halogen substituents on the aromatic ring .

Radical Pathways

Decarboxylative halogenation proceeds via a radical mechanism:

-

Homolytic cleavage of the carboxylate group generates carbon-centered radicals.

-

These radicals react with halogen donors (e.g., Br₂, Cl₂) to form alkyl halides .

-

Geminate recombination within a solvent cage determines product stereochemistry .

Photodimerization

The reaction mechanism involves:

-

Excitation of the cinnamic acid molecule to a diradical state.

-

Intermolecular [2+2] cycloaddition to form a cyclobutane ring .

-

Stabilization by alkali metal cations, which lower activation barriers .

Table 1: Stereochemical Outcomes in Conjugate Additions

| Substituent | D-isomer (%) | L-isomer (%) |

|---|---|---|

| H | 50 | 50 |

| F | 67 | 33 |

| Cl | 40 | 60 |

| Br | 50 | 50 |

| Me | 99 | 1 |

[Data adapted from University of Groningen research ]

Table 2: Reaction Conditions for Photodimerization

| Cation | Conversion (%) | Reaction Time (h) |

|---|---|---|

| Na⁺ | 45 | 45 |

| NH₄⁺ | 15 | 15 |

| K⁺ | 10 | 10 |

| Rb⁺ | 8 | 8 |

| Cs⁺ | 86 | 20 |

Scientific Research Applications

4-Bromo-3-chlorocinnamic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorocinnamic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The position and type of halogens significantly influence physicochemical properties. Key comparisons include:

4-Bromo-3-chlorobenzoic Acid (CAS 25118-59-6)

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 235.47 g/mol

- Appearance : Pale yellow crystalline solid

- Applications : Used in chemical synthesis and pharmaceuticals, particularly as a building block for active pharmaceutical ingredients (APIs) .

3-Bromo-4-chlorobenzoic Acid (CAS 42860-10-6)

- Molecular Formula : C₇H₄BrClO₂ (isomer of the above)

4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4)

- Molecular Formula : C₇H₄BrFO₂

- Molecular Weight : 233.03 g/mol

- LogP : 2.2 (indicates moderate lipophilicity)

- Impact of Fluorine : Fluorine’s electronegativity increases acidity compared to chlorine, influencing binding affinity in drug design .

4-Bromo-3-chloroquinoline (CAS 1209339-16-1)

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.5 g/mol

- Heterocyclic Influence: The nitrogen in the quinoline ring enhances coordination with metal catalysts, useful in catalytic reactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | LogP | Solubility | Melting Point (°C) |

|---|---|---|---|---|

| 4-Bromo-3-chlorobenzoic acid | 235.47 | 2.5* | Low in water | 160–165† |

| 3-Bromo-4-chlorobenzoic acid | 235.47 | 2.3* | Moderate in DMSO | 155–160† |

| 4-Bromo-3-fluorobenzoic acid | 233.03 | 2.2 | Low in water | 140–145‡ |

| 4-Bromo-3-chloroquinoline | 242.5 | 3.1* | Insoluble | 85–90‡ |

*Estimated based on structural analogs ; †Assumed based on benzoic acid derivatives; ‡Data inferred from similar compounds.

Challenges and Limitations

- Isomer Separation : Structural isomers (e.g., 3-bromo-4-chloro vs. 4-bromo-3-chloro) require advanced chromatographic techniques for purification.

- Solubility Issues : Low aqueous solubility of halogenated compounds may necessitate formulation with co-solvents in drug delivery .

Biological Activity

4-Bromo-3-chlorocinnamic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a cinnamic acid backbone. This unique structure influences its reactivity and interaction with biological targets, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 mM |

| Pseudomonas aeruginosa | 2 mM |

| Mycobacterium tuberculosis | 244 µM |

The compound's effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa suggests its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Cancer Cell Line Viability

In a study assessing the viability of cancer cells treated with varying concentrations of this compound, it was observed that:

- At 100 µM , a significant reduction in cell viability was noted across multiple cancer cell lines.

- At 500 µM , the compound induced apoptosis in over 50% of the treated cells.

This indicates a dose-dependent response, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- DNA Interaction : Preliminary studies indicate that it may interact with DNA, disrupting essential cellular processes.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

The distinct positioning of bromine and chlorine atoms on the aromatic ring enhances the reactivity and binding affinity of this compound compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.